Dibutyl butylphosphonate
Overview
Description
Dibutyl butylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P . It is also known by other names such as dibutoxybutylphosphine oxide and phosphonic acid, butyl-, dibutyl ester . This compound is characterized by its molecular weight of 250.31 g/mol and is commonly used in various industrial and scientific applications .
Mechanism of Action
Mode of Action
It’s worth noting that bisphosphonates, which have a similar structure to DBBP, can interact with pyrophosphate in biochemical reactions
Biochemical Pathways
For instance, the degradation of dibutyl phthalate (DBP), a compound structurally similar to DBBP, involves the conversion of phthalic acid to benzoate, which then enters two different pathways: the protocatechuic acid pathway and the catechol pathway .
Pharmacokinetics
The compound’s molecular weight (25031) and other physical properties such as its boiling point (283 °C) and density (0946 g/mL at 25 °C) might influence its bioavailability .
Action Environment
The action, efficacy, and stability of DBBP can be influenced by various environmental factors. For instance, the compound’s boiling point suggests that it might be stable under normal environmental conditions but could degrade at high temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl butylphosphonate can be synthesized through the esterification of butylphosphonic acid with butanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a temperature of around 150°C to ensure complete esterification .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of butanol to butylphosphonic acid in the presence of a catalyst, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert this compound into .
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Substitution reactions typically involve alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Dibutyl butylphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tributyl phosphate
- Dibutyl phosphate
- Diethyl phosphite
- Dimethyl phosphite
Uniqueness
Dibutyl butylphosphonate is unique due to its specific combination of butyl groups and phosphonate functionality, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[butoxy(butyl)phosphoryl]oxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGXOMADPRULAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052536 | |
Record name | Dibutyl butylphosphonate | |
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Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | Dibutyl butylphosphonate | |
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Boiling Point |
127-128 °C @ 2.5 MM HG | |
Record name | DIBUTYL BUTYLPHOSPHONATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
310 °F OC | |
Record name | DIBUTYL BUTYLPHOSPHONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
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Solubility |
INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS | |
Record name | DIBUTYL BUTYLPHOSPHONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.948 @ 20 °C/4 °C | |
Record name | DIBUTYL BUTYLPHOSPHONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
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Vapor Density |
8.62 | |
Record name | DIBUTYL BUTYLPHOSPHONATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
78-46-6 | |
Record name | Dibutyl butylphosphonate | |
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Record name | Dibutyl butylphosphonate | |
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Record name | DIBUTYL BUTYLPHOSPHONATE | |
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Record name | Phosphonic acid, P-butyl-, dibutyl ester | |
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Record name | Dibutyl butylphosphonate | |
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Record name | Dibutyl butylphosphonate | |
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Record name | DIBUTYL BUTYLPHOSPHONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dibutyl butylphosphonate suitable for solvent extraction?
A1: this compound exhibits a strong affinity for specific metal ions, facilitating their selective extraction from aqueous solutions. This selectivity stems from its ability to form stable complexes with certain metal ions, allowing their transfer to the organic phase. [, , ]
Q2: Can you elaborate on the mechanism of zinc extraction by this compound in chloride solutions?
A2: Research suggests that this compound extracts zinc from chloride solutions through a solvation extraction mechanism. This process is independent of the equilibrium pH and involves the formation of a ZnCl2·2DBBP·4H2O complex in the organic phase. The reaction is exothermic, indicating that the complex formation is energetically favorable. [, ]
Q3: How does this compound compare to other extractants like tributyl phosphate (TBP) in uranium extraction?
A3: Both this compound and tributyl phosphate have been investigated for uranium extraction. Studies indicate that while this compound demonstrates effective uranium extraction capabilities from nitrate solutions, it is less susceptible to radiation damage compared to tributyl phosphate. This increased stability makes it potentially advantageous in certain applications, particularly those involving high radiation environments. [, , ]
Q4: Is this compound effective in extracting thorium? What factors influence its extraction efficiency?
A4: Yes, this compound can extract thorium from both salted and non-salted nitric acid solutions. The efficiency of thorium extraction is dependent on several factors, including nitric acid concentration, the presence of salting-out agents like ammonium nitrate, and temperature. [, , ]
Q5: Can this compound be used to separate specific metal ions?
A5: Yes, research shows that this compound exhibits selectivity towards certain metal ions, allowing their separation from mixtures. For example, it has been successfully used to separate zirconium from hafnium in nitric acid solutions. [, ]
Q6: What are the advantages of using this compound in a two-cycle process for uranium recovery from phosphoric acid?
A6: Implementing this compound alongside bis(2-ethylhexyl)phosphoric acid in a two-cycle process enables efficient uranium recovery from wet-process phosphoric acid. The use of this compound in this process minimizes phosphoric acid contamination and dilution, preventing the formation of undesirable precipitates, ultimately leading to a more efficient and cleaner uranium recovery process. []
Q7: Are there any known catalytic applications of this compound?
A9: While this compound is primarily recognized for its solvent extraction capabilities, its use as a ligand in supported catalysts for propene polymerization has been reported. The resulting catalysts exhibit high activity and produce polypropylene with desirable properties. []
Q8: What is the molecular formula and weight of this compound?
A10: The molecular formula for this compound is C12H27O3P, and its molecular weight is 250.32 g/mol. []
Q9: How do structural modifications to this compound affect its extraction properties?
A11: Studies comparing this compound to other organophosphorus compounds with varying alkyl chain lengths and functional groups reveal that even minor structural changes can significantly impact their extraction behavior. For instance, introducing sulfur-containing groups can alter the selectivity towards specific metals. []
Q10: What analytical techniques are commonly employed to study and quantify this compound?
A12: Gas chromatography is a common technique for analyzing and quantifying this compound, often used in conjunction with an internal standard for accurate measurements. [] Reversed-phase paper chromatography has also been employed to separate and identify this compound from other neutral organophosphorus compounds. []
Q11: What is known about the environmental fate and potential toxicity of this compound?
A13: Specific information about the ecotoxicological effects and degradation pathways of this compound is limited. Research is needed to assess its potential environmental impact and develop appropriate waste management strategies. []
Q12: Are there any viable alternatives to this compound for its various applications?
A14: The choice of an alternative to this compound depends on the specific application. Other organophosphorus compounds, such as tributyl phosphate, Cyanex 923, and various carbamoylphosphine oxides, are often considered as alternatives. The selection should be based on factors such as selectivity, efficiency, cost, and environmental impact. [, , ]
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